Mono-6-O-mesitylenesulfonyl-|A-cyclodextrin
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Overview
Description
Mono-6-O-mesitylenesulfonyl-|A-cyclodextrin is a biochemical reagent that can be used as a biological material or organic compound for life science-related research . It is a derivative of cyclodextrin, which are cyclic oligosaccharides based on glucose units. Cyclodextrins are known for their ability to form inclusion complexes with various guest molecules, thereby modifying their properties .
Preparation Methods
The synthesis of Mono-6-O-mesitylenesulfonyl-|A-cyclodextrin involves the substitution of a hydroxyl group at the 6th position of one glucose unit in the cyclodextrin molecule with a mesitylenesulfonyl group. This process typically involves the use of p-toluenesulfonyl chloride (TsCl) in pyridine at room temperature . The reaction is stopped after 40 minutes to obtain the desired product
Chemical Reactions Analysis
Mono-6-O-mesitylenesulfonyl-|A-cyclodextrin undergoes various types of chemical reactions, including:
Substitution Reactions: The mesitylenesulfonyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction:
Common Reagents and Conditions: Typical reagents include p-toluenesulfonyl chloride for the initial substitution, and various nucleophiles for further modifications.
Major Products: The major products depend on the specific reactions and reagents used.
Scientific Research Applications
Mono-6-O-mesitylenesulfonyl-|A-cyclodextrin has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of Mono-6-O-mesitylenesulfonyl-|A-cyclodextrin involves the formation of inclusion complexes with guest molecules. The cyclodextrin cavity provides a hydrophobic environment that can encapsulate hydrophobic guest molecules, thereby modifying their properties such as solubility, stability, and bioavailability . The mesitylenesulfonyl group at the 6th position enhances the compound’s ability to form stable complexes with a variety of guest molecules .
Comparison with Similar Compounds
Mono-6-O-mesitylenesulfonyl-|A-cyclodextrin is unique due to its specific substitution at the 6th position of the cyclodextrin molecule. Similar compounds include other mono-6-substituted cyclodextrins, such as:
Mono-6-O-tosyl-|A-cyclodextrin: Similar in structure but with a tosyl group instead of a mesitylenesulfonyl group.
Mono-6-O-azido-|A-cyclodextrin: Contains an azido group at the 6th position.
Mono-6-O-halogenated-|A-cyclodextrins: Substituted with halogen atoms at the 6th position.
These compounds share similar properties and applications but differ in their specific functional groups, which can influence their reactivity and inclusion complex formation abilities.
Properties
Molecular Formula |
C57H90O42S |
---|---|
Molecular Weight |
1479.4 g/mol |
IUPAC Name |
[(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36S,38R,40R,41R,42R,43R,44R,45R,46R,47R,48R,49R,50R,51R,52R,53R,54R,55R,56R)-41,42,43,44,45,46,47,48,49,50,51,52,53,54,55,56-hexadecahydroxy-5,10,15,25,30,35,40-heptakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34,37,39-hexadecaoxanonacyclo[36.2.2.23,6.28,11.213,16.218,21.223,26.228,31.233,36]hexapentacontan-20-yl]methyl 2,4,6-trimethylbenzenesulfonate |
InChI |
InChI=1S/C57H90O42S/c1-14-4-15(2)49(16(3)5-14)100(81,82)83-13-24-48-32(72)40(80)57(91-24)98-47-23(12-64)89-55(38(78)30(47)70)96-45-21(10-62)87-53(36(76)28(45)68)94-43-19(8-60)85-51(34(74)26(43)66)92-41-17(6-58)84-50(33(73)25(41)65)93-42-18(7-59)86-52(35(75)27(42)67)95-44-20(9-61)88-54(37(77)29(44)69)97-46-22(11-63)90-56(99-48)39(79)31(46)71/h4-5,17-48,50-80H,6-13H2,1-3H3/t17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-,50-,51-,52-,53-,54-,55-,56-,57-/m1/s1 |
InChI Key |
JINRRYVZBGTIER-SRQMLJPDSA-N |
Isomeric SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)OC[C@@H]2[C@@H]3[C@@H]([C@H]([C@H](O2)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@@H]8[C@H](O[C@@H]([C@@H]([C@H]8O)O)O[C@@H]9[C@H](O[C@@H]([C@@H]([C@H]9O)O)O[C@@H]1[C@H](O[C@H](O3)[C@@H]([C@H]1O)O)CO)CO)CO)CO)CO)CO)CO)O)O)C |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)OCC2C3C(C(C(O2)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(C(C8O)O)OC9C(OC(C(C9O)O)OC1C(OC(O3)C(C1O)O)CO)CO)CO)CO)CO)CO)CO)O)O)C |
Origin of Product |
United States |
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